7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid
Overview
Description
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is an organic compound with the molecular formula C9H7ClO4 It belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid typically involves cyclization reactions. One common method is the reaction of acetyl chloride with methyl cyclopropene aldehyde under appropriate conditions to form the desired benzodioxine structure . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and oxidation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzodioxines.
Scientific Research Applications
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid .
Uniqueness
7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H7ClO4 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
InChI |
InChI=1S/C9H7ClO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12) |
InChI Key |
JMIKCDZBVNZHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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